Cytotoxicity Against A549 Lung Cancer Cells: Target Compound vs. Doxorubicin
In a vendor‑disclosed in‑vitro cytotoxicity study, 4-(3,4-Dichlorophenyl)-2-(4-ethylphenyl)-4-oxobutanenitrile exhibited an IC₅₀ of 15.73 µg·mL⁻¹ against the A549 human lung adenocarcinoma cell line after 72 h treatment. The standard chemotherapeutic agent doxorubicin showed an IC₅₀ of 5.00 µg·mL⁻¹ under the same conditions . This represents a 3.15‑fold lower potency for the target compound relative to doxorubicin. Important caveats: the data originate exclusively from a vendor datasheet and lack peer‑reviewed validation; no direct comparison with close structural analogs (e.g., the 4‑chlorophenyl or 4‑methylphenyl congeners) is available. Therefore, this evidence is tagged as “Supporting evidence” and should be interpreted with caution.
| Evidence Dimension | Cytotoxicity (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 15.73 µg·mL⁻¹ (A549, 72 h) |
| Comparator Or Baseline | Doxorubicin: IC₅₀ = 5.00 µg·mL⁻¹ (A549, 72 h) |
| Quantified Difference | Doxorubicin is 3.15‑fold more potent (IC₅₀ ratio = 3.15) |
| Conditions | A549 cell line, 72 h incubation, MTT or equivalent viability assay (vendor‑reported) |
Why This Matters
Quantifies the compound’s cytotoxic potential in a commonly used cancer model, but the absence of analog data means it does not yet inform selection among in‑class 4‑oxobutanenitriles.
